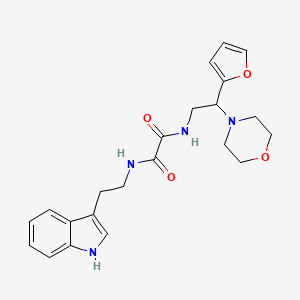

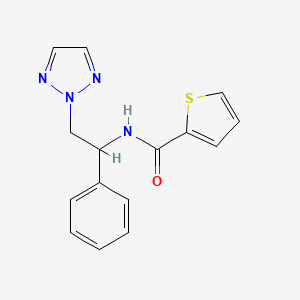

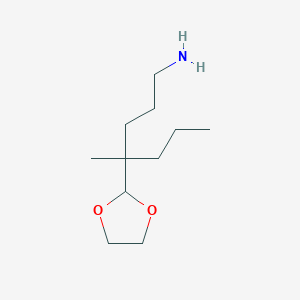

N-(1-苯基-2-(2H-1,2,3-三唑-2-基)乙基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazoles often involves a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . The deallylation of the resulting allyltriazoles is described . Phenyl esters of α-azido acids react with trialkylphosphines in THF/H2O to give 5-substituted 2H-1,2,3-triazol-4-ols in very good yields .Molecular Structure Analysis

Triazoles have two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole . The triazole nucleus is present as a central structural component in a number of drug classes . The structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis

Triazoles have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . The deallylation of the resulting allyltriazoles is described . These highly unstable compounds are prone to eliminate N2 to cyclize into 4-azido-1,2,3-triazoles bearing two aryl groups at positions 2 and 5 .Physical And Chemical Properties Analysis

The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C . In a solid state, it exists as a 1:1 mixture of 1H- and 2H-tautomers .科学研究应用

- Anticonvulsant Properties : The 1,2,3-triazole core resembles an amide bond, and several anticonvulsant drugs incorporate this motif. For instance, Rufinamide features a 1,2,3-triazole scaffold .

- Antibiotics : Compounds containing 1,2,3-triazoles exhibit antibacterial properties. Notable examples include cefatrizine (a cephalosporin antibiotic) and tazobactam (a β-lactam antibiotic) .

- Anticancer Potential : Novel bis-alkynes with di-substituted triazoles have shown anticancer activity .

Organic Synthesis and Click Chemistry

1,2,3-Triazoles play a pivotal role in organic synthesis, particularly through click chemistry. Here’s what you need to know:

- Click Chemistry : The Huisgen 1,3-dipolar cycloaddition (often referred to as click chemistry) enables efficient construction of 1,2,3-triazoles. This method has broad applications in drug development and materials science .

- Metal-Catalyzed Cycloaddition : Metal-catalyzed 1,3-dipolar cycloaddition reactions provide access to diverse triazole derivatives .

- Strain-Promoted Azide-Alkyne Cycloaddition : This bioorthogonal reaction allows selective triazole formation under mild conditions .

Supramolecular Chemistry and Materials Science

1,2,3-Triazoles contribute to supramolecular assemblies and materials. Their properties include:

- Chemical Stability : 1,2,3-Triazoles are inert to acidic or basic hydrolysis and withstand oxidizing and reducing conditions .

- Hydrogen Bonding Ability : Triazoles participate in hydrogen bonding networks .

Bioconjugation and Fluorescent Imaging

Researchers use 1,2,3-triazoles for bioconjugation and imaging applications:

作用机制

Target of Action

It is known that 1,2,3-triazoles, a core structure in this compound, are capable of binding in the biological system with a variety of enzymes and receptors .

Mode of Action

The anticancer activity of molecules containing a 1,2,3-triazole moiety is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of an enzyme .

Biochemical Pathways

Compounds containing a 1,2,3-triazole core have been found to show versatile biological activities, indicating that they may interact with multiple biochemical pathways .

Result of Action

It is known that 1,2,3-triazoles have broad applications in drug discovery, indicating that they may have diverse effects at the molecular and cellular level .

Action Environment

The stability of 1,2,3-triazoles is generally high, as they are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

未来方向

There has been a kind of “race” between scientists developing novel medicines since the presentation of the principal antibiotic into clinical practice . This specific “arms contest” is prompting the union of a great possible potential synthetic substances consistently in laboratories around the world . Improvement in cross breed atoms in the plan of new entities by substituting different pharmacophores in one structure that lead to mixes with expanded antimicrobial action . Among the antifungal drugs, conazoles constitute a major class based on azole moiety like as itraconazole, voriconazole, ravuconazole, fluconazole and so on .

属性

IUPAC Name |

N-[1-phenyl-2-(triazol-2-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c20-15(14-7-4-10-21-14)18-13(11-19-16-8-9-17-19)12-5-2-1-3-6-12/h1-10,13H,11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBDWKACWKGUMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2824982.png)

![(3E)-3-{[(4-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2824983.png)

![Methyl 2-amino-2-[3-(3-fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2824988.png)

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2824994.png)